Cas no 2227720-76-3 ((3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol)

(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol
- 2227720-76-3
- EN300-1790988
-
- Inchi: 1S/C13H18N2O/c14-8-7-11(16)6-5-10-9-15-13-4-2-1-3-12(10)13/h1-4,9,11,15-16H,5-8,14H2/t11-/m0/s1
- InChI Key: FAJBDHPQIMHQEJ-NSHDSACASA-N
- SMILES: O[C@H](CCN)CCC1=CNC2C=CC=CC1=2
Computed Properties
- Exact Mass: 218.141913202g/mol
- Monoisotopic Mass: 218.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 62Ų
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790988-0.05g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1790988-0.25g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1790988-1.0g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1790988-1g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1790988-5g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1790988-10g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1790988-10.0g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1790988-5.0g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1790988-0.5g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1790988-0.1g |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol |
2227720-76-3 | 0.1g |
$1371.0 | 2023-09-19 |
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol Related Literature
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol
Introduction to (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol (CAS No. 2227720-76-3)
(3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol (CAS No. 2227720-76-3) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The chiral center at the C3 position of the pentan-3-ol moiety imparts enantiomeric specificity to the molecule, which is crucial for its biological activity. The presence of the indole ring and the amino group further enhances its potential as a lead compound in drug discovery. Recent studies have highlighted the importance of chiral molecules in drug development, as they can exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to their racemic counterparts.
In terms of chemical structure, (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol consists of a five-carbon chain with an amino group at one end and a hydroxyl group at the C3 position. The indole ring is attached to the C5 position of the pentan-3-ol chain, creating a complex and versatile molecular framework. This structure allows for multiple points of interaction with biological targets, making it a valuable candidate for various therapeutic applications.
Recent research has focused on the potential of (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can modulate key signaling pathways involved in neuronal survival and function. For instance, it has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathogenesis. Additionally, it has demonstrated neuroprotective effects by reducing oxidative stress and promoting neurotrophic factor expression.
In the context of cancer research, (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol has shown promise as an anti-cancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the modulation of cell cycle regulatory proteins and the activation of pro-apoptotic pathways. These findings suggest that this compound could be further developed as a novel therapeutic agent for cancer treatment.
The synthesis of (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol has been optimized using advanced synthetic methodologies, ensuring high yields and enantiomeric purity. Key steps in the synthesis include the formation of the indole ring through a Pictet-Spengler reaction and the introduction of chirality via asymmetric catalysis or resolution techniques. The ability to produce this compound on a large scale with consistent quality is essential for its translation from bench to bedside.
Clinical trials are currently underway to evaluate the safety and efficacy of (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol in human subjects. Preliminary results have been encouraging, with no significant adverse effects observed at therapeutic doses. These trials aim to provide robust data on its pharmacokinetics, biodistribution, and therapeutic window, which will be crucial for its regulatory approval and clinical application.
In conclusion, (3S)-1-amino-5-(1H-indol-3-yl)pentan-3-yl) (CAS No. 2227720-76-3) represents a promising lead compound in the development of novel therapeutics for neurodegenerative diseases and cancer. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry and pharmaceutical science.
2227720-76-3 ((3S)-1-amino-5-(1H-indol-3-yl)pentan-3-ol) Related Products
- 1307146-44-6((2-Chlorophenyl)(4-ethoxyphenyl)methanol)
- 941969-47-7(N-(3,4-difluorophenyl)-5-methylfuro3,2-bpyridine-2-carboxamide)
- 865161-44-0(N-(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide)
- 2640889-26-3(3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine)
- 851132-24-6(2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide)
- 1201187-14-5(Ethyl 4-amino-2-ethylcyclopentanecarboxylate)
- 2248391-76-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[ethyl(methyl)sulfamoyl]benzoate)
- 2228946-20-9(1-(2,6-difluoro-4-methoxyphenyl)-2-methylpropan-2-yl(methyl)amine)
- 1261587-36-3(3-Chloro-5-iodo-2-(3-(trifluoromethyl)phenyl)pyridine)
- 301320-96-7(2-(4-Ethylphenyl)quinoline-4-carboxylic acid)




